N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide
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Overview
Description
N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide is a heterocyclic compound that contains both pyrazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Substitution Reactions:
Formation of Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through amide bond formation using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide
- N-(1-butyl-1H-pyrazol-5-yl)-5-fluoropyridine-3-carboxamide
- N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-4-fluoropyridine-3-carboxamide
Uniqueness
N-(1-butyl-1H-pyrazol-5-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which can enhance its biological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
N-(2-butylpyrazol-3-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2FN4O/c1-2-3-6-20-10(4-5-17-20)18-13(21)8-7-9(16)12(15)19-11(8)14/h4-5,7H,2-3,6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULMYBFUEBBLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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